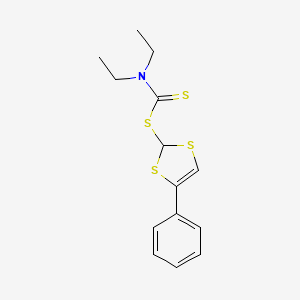
4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate
Description
4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate is a chemical compound that belongs to the class of dithioles
Properties
CAS No. |
61522-79-0 |
|---|---|
Molecular Formula |
C14H17NS4 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
(4-phenyl-1,3-dithiol-2-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H17NS4/c1-3-15(4-2)13(16)19-14-17-10-12(18-14)11-8-6-5-7-9-11/h5-10,14H,3-4H2,1-2H3 |
InChI Key |
KAUVGFVTNZHMBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1SC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate typically involves the reaction of phenyl-substituted dithioles with diethylcarbamodithioate. One common method includes the use of elemental sulfur and appropriate organic reagents under controlled conditions to form the desired dithiole ring structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the sulfur atoms in the dithiole ring.
Scientific Research Applications
4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurodegenerative disorders due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
4-Phenyl-2H-1,3-dithiol-2-yl diethylcarbamodithioate can be compared with other similar compounds such as:
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its antioxidant properties and use in pharmacological applications.
Anethole dithiolethione: Used as a chemopreventive agent due to its ability to induce detoxifying enzymes.
Oltipraz: A well-known dithiolethione with applications in cancer prevention and treatment.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential for diverse applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


